Product packaging for 3,6-di(carbazol-9-yl)-9H-carbazole(Cat. No.:CAS No. 606129-90-2)

3,6-di(carbazol-9-yl)-9H-carbazole

Cat. No.: B3029269
CAS No.: 606129-90-2
M. Wt: 497.6 g/mol
InChI Key: OGDZAJUZGODBKX-UHFFFAOYSA-N
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Description

3,6-di(carbazol-9-yl)-9H-carbazole is a high-purity organic compound offered exclusively for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Carbazole derivatives are a significant class of compounds characterized by a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring . This core structure provides a highly conjugated π-system, which is the foundation for its desirable optical and electronic properties . As a functionalized carbazole, this compound serves as a versatile building block in advanced materials research. Its molecular architecture suggests potential application in the development of organic electronic devices. Related carbazole compounds are extensively studied for use in electroluminescent devices, dye-sensitized solar cells, and electrochromic displays . The carbazole unit is known for its ability to act as a photodonor (hole acceptor) and is frequently employed to stabilize triplet emitters in Organic Light-Emitting Diodes (OLEDs) . Furthermore, carbazole scaffolds are also investigated in medicinal and supramolecular chemistry for their bioactive properties . Researchers value this compound for fine-tuning material properties in the synthesis of more complex molecular architectures, such as dendrimers and metal-organic frameworks (MOFs) . The compound should be stored in a dark place under an inert atmosphere at room temperature. As a standard safety precaution, researchers should wear protective gloves and clothing and use eye protection to prevent skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H23N3 B3029269 3,6-di(carbazol-9-yl)-9H-carbazole CAS No. 606129-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-di(carbazol-9-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H23N3/c1-5-13-33-25(9-1)26-10-2-6-14-34(26)38(33)23-17-19-31-29(21-23)30-22-24(18-20-32(30)37-31)39-35-15-7-3-11-27(35)28-12-4-8-16-36(28)39/h1-22,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDZAJUZGODBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308657
Record name 9,3′:6′,9′′-Ter-9H-carbazole
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Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606129-90-2
Record name 9,3′:6′,9′′-Ter-9H-carbazole
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Record name 9,3′:6′,9′′-Ter-9H-carbazole
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Record name 9,3':6',9''-Tercarbazole
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Synthetic Methodologies and Chemical Derivatization of 3,6 Di Carbazol 9 Yl 9h Carbazole

Established Synthetic Routes for Oligocarbazoles

The construction of oligocarbazoles, including the title compound, is primarily achieved through cross-coupling reactions that facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are the cornerstones for linking carbazole (B46965) units together and for introducing various functional groups.

Ullmann Coupling Reactions for Carbazole-Based Linkages

The Ullmann condensation is a classical and widely employed method for forming C-N bonds, making it a vital tool in the synthesis of N-arylcarbazoles. researchgate.netrawdatalibrary.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine, in this case, a carbazole derivative. researchgate.netrawdatalibrary.netacs.org The versatility of the Ullmann reaction allows for both intermolecular and intramolecular cross-coupling. researchgate.net

Recent advancements have led to the development of more efficient and milder Ullmann-type C-N coupling reactions. For instance, the use of a copper(I) chloride (CuCl) catalyst with 1-methyl-imidazole as a ligand and lithium tert-butoxide (t-BuOLi) as a base has proven effective for the synthesis of N-heteroarylcarbazoles. nih.gov This system is lauded for its low cost, low catalyst and ligand loading, and high reaction yields, making it suitable for large-scale preparations. nih.gov Another notable system employs copper(I) oxide (Cu2O) as a catalyst with N,N'-bis(thiophene-2-ylmethyl)oxalamide as a ligand, cesium carbonate (Cs2CO3) as the base, and a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) as the solvent. researchgate.netrawdatalibrary.net This method effectively couples carbazole with aryl chlorides at 140 °C to produce N-arylcarbazoles in good to excellent yields. researchgate.netrawdatalibrary.net Furthermore, visible light-mediated Ullmann-type C-N coupling reactions have emerged, utilizing an iridium-based photocatalyst and a copper salt under blue light irradiation to facilitate the reaction under mild conditions. acs.org

Catalyst SystemLigandBaseSolventTemperatureYieldReference
CuCl1-methyl-imidazolet-BuOLi--High nih.gov
Cu2ON,N'-bis(thiophene-2-ylmethyl)oxalamideCs2CO3DMSO/MeCN140 °CGood to Excellent researchgate.netrawdatalibrary.net
Ir-photocatalyst/Cu salt---Mild- acs.org
CuIProlinamideK2CO3Water100 °CGood to Excellent organic-chemistry.org

Suzuki-Miyaura Cross-Coupling Strategies for Carbazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, and it has been extensively used in the functionalization of carbazole scaffolds. chim.itpolyu.edu.hk This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it a preferred method in modern organic synthesis. nih.govnih.gov

In the context of carbazole chemistry, the Suzuki-Miyaura reaction is instrumental in introducing aryl or other organic substituents at specific positions on the carbazole ring system. nih.gov This is particularly relevant for the synthesis of complex structures like 3,6-di(carbazol-9-yl)-9H-carbazole, where precise control over the substitution pattern is essential. The reaction has been successfully applied to the synthesis of various functionalized carbazoles, including those with electron-withdrawing groups such as aldehydes, esters, and sulfones. nih.gov A tandem approach combining a Suzuki cross-coupling with a subsequent nucleophilic aromatic substitution (SNAr) has also been developed as a novel route to functionalized carbazoles. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, base, and solvent. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)2) with specific phosphine (B1218219) ligands has been shown to be effective in challenging cross-coupling reactions involving carbazole derivatives. polyu.edu.hk

CatalystLigandBaseApplicationReference
Palladium(0)-Basic conditionsGeneral C-C bond formation youtube.comyoutube.com
Palladium(II) acetatePhosphine ligands-Synthesis of tri-ortho-substituted biaryls polyu.edu.hk
Palladium-based-K3PO4Coupling of unprotected azole halides nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Approaches for Carbazole Derivatives

Nucleophilic aromatic substitution (SNAr) provides another important pathway for the functionalization of carbazole derivatives. wikipedia.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com

The mechanism of SNAr is a two-step process involving the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pubmasterorganicchemistry.com This pathway is distinct from SN1 and SN2 reactions. wikipedia.org

In the synthesis of carbazole derivatives, SNAr can be utilized to introduce various nucleophiles, including amines, alkoxides, and thiolates, onto the carbazole core. nih.govrsc.org A tandem Suzuki cross-coupling/SNAr protocol has been developed to create functionalized carbazoles, demonstrating the synergy between different reaction types. nih.gov The efficiency of SNAr reactions can be enhanced by using greener solvents like polyethylene (B3416737) glycol (PEG-400), which can lead to excellent yields in short reaction times. nih.gov

Key FeatureDescriptionReference
Requirement Electron-withdrawing group ortho/para to leaving group pressbooks.pubmasterorganicchemistry.com
Intermediate Meisenheimer complex (resonance-stabilized carbanion) masterorganicchemistry.com
Application Introduction of various nucleophiles onto the carbazole ring nih.govrsc.org
Green Chemistry Use of solvents like PEG-400 can improve efficiency nih.gov

Targeted Synthesis of this compound and its Precursors

The synthesis of the title compound, this compound, requires the strategic preparation of key intermediates, namely 3,6-dibromo-9H-carbazole and appropriately substituted carbazolyl moieties.

Synthesis of 3,6-Dibromo-9H-carbazole Intermediates

The precursor 3,6-dibromo-9H-carbazole is a crucial building block for the synthesis of 3,6-disubstituted carbazole derivatives. theaic.orgnih.gov Several methods have been reported for its preparation, with the bromination of carbazole being the most direct approach.

A common method involves the reaction of carbazole with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). theaic.orgmdpi.com Typically, a solution of NBS in DMF is added to a cooled solution of carbazole in DMF, and the reaction is stirred at room temperature. mdpi.com The product can then be precipitated by adding water. mdpi.com Another approach utilizes dibromodimethylhydantoin as a brominating agent in absolute ethanol (B145695) at room temperature, which is considered a greener method as it avoids the use of bromine and operates under milder conditions. google.com The crude product from these reactions is often purified by recrystallization from a suitable solvent like ethanol. theaic.org

Brominating AgentSolventConditionsYieldReference
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)0 °C to room temperatureQuantitative mdpi.com
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)0 °C, then room temp for 2 hr64% theaic.org
DibromodimethylhydantoinAbsolute EthanolRoom temperatureHigh purity google.com

The resulting 3,6-dibromo-9H-carbazole can then undergo further reactions, such as N-alkylation, to introduce substituents at the 9-position. nih.govchemicalbook.comorgsyn.orgnih.gov For example, reaction with 1-iodobutane (B1219991) in the presence of sodium hydride in DMF yields 3,6-dibromo-9-butyl-9H-carbazole. chemicalbook.com

Preparative Procedures for Substituted Carbazolyl Moieties

The synthesis of substituted carbazolyl moieties, which will ultimately be coupled to the central carbazole unit, can be achieved through various synthetic strategies. The choice of method depends on the desired substitution pattern and functional groups on the carbazole ring.

Ullmann coupling reactions are frequently used to synthesize N-arylcarbazole derivatives, which can serve as the substituted carbazolyl moieties. theaic.org For example, the coupling of a substituted aryl halide with carbazole can yield the desired building block.

Furthermore, multi-step reaction sequences can be employed to build up more complex substituted carbazoles. This can involve initial functionalization of the carbazole core, such as ethoxylation, followed by coupling reactions. theaic.org The synthesis of tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine, for instance, involves the preparation of 3,6-diethoxy-9H-carbazole as an intermediate. theaic.org

The functionalization of the carbazole nucleus can also be achieved through reactions like the Duff reaction, which introduces a formyl group, or through N-alkylation with various alkyl bromides. nih.gov These functionalized carbazoles can then be used in subsequent coupling reactions to build the final oligocarbazole structure.

Advanced Functionalization and Molecular Engineering of this compound Derivatives

The strategic functionalization and molecular engineering of this compound, also known as tri(9H-carbazole), have been pivotal in tailoring its properties for a range of advanced applications, particularly in the realm of optoelectronics. By systematically modifying the core structure, researchers can fine-tune the electronic and photophysical characteristics of the resulting derivatives.

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the carbazole framework is a fundamental strategy for modulating the electronic properties of the molecule. nih.gov This "push-pull" architecture significantly influences the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption, emission, and energy levels of the compounds. nih.govrsc.org

Carbazole itself is an electron-rich unit, and its derivatives are noted for their hole-transporting capabilities. nih.gov When combined with strong electron-accepting moieties, such as cyano or oxadiazole groups, the resulting molecules can be engineered to have specific energy levels. For instance, A–D–A′ type molecules, where 'A' and 'A'' are acceptor groups and 'D' is the donor carbazole core, have been developed as efficient electron transport materials (ETMs). rsc.org The presence of both donating and accepting groups can lead to a more defined charge distribution, facilitating electron transport. rsc.org

The substitution pattern of these functional groups is crucial. Attaching EWGs at different positions on the carbazole or its peripheral phenyl rings can lead to significant shifts in the emission spectra. For example, attaching formyl or nitro groups to the phenyl substituents of a 3,6-diphenyl-9-hexyl-9H-carbazole core resulted in considerable red shifts of the absorption and emission maxima. researchgate.net Specifically, the nitro-substituted derivative emitted in the orange region (585 nm), while the formyl-substituted version produced a pure blue emission (450 nm) with a high quantum yield of 95%. researchgate.net The introduction of cyano groups into the carbazole structure has also been explored to create materials with high redox potentials, suitable for applications such as protecting Li-Ion batteries from overpotential. mdpi.com

The table below summarizes the effects of incorporating various functional groups on the photophysical properties of carbazole derivatives.

Compound/SystemFunctional Group(s)Effect on PropertiesEmission MaximumApplicationReference
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazoleFormyl (EWG)Blue emission, high quantum yield450 nmEmissive layer in OLEDs researchgate.net
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazoleNitro (EWG)Red-shifted orange emission585 nmN/A researchgate.net
3CNCzOXD / 4CNCzOXDCyano (EWG), Oxadiazole (EWG), Carbazole (EDG)High electron transport, deep HOMO/LUMO levelsN/AElectron Transport Material, n-type acceptor in OLEDs rsc.org
3,6-dicyanocarbazole derivativesCyano (EWG)High switch-on potentialN/ARedox shuttle for Li-Ion batteries mdpi.com

Exploration of Diverse Linking Topologies and Bridging Units

Researchers have explored different linking topologies, such as connecting carbazole moieties to a central phenyl ring at the ortho, meta, or para positions. rsc.org These variations in connectivity significantly impact the dihedral angles between the carbazole units and the central bridge, which in turn influences the degree of electronic communication and the resulting photophysical properties. nih.govnih.gov For example, in the compound 9-[3-(9H-carbazol-9-yl)-5-iodophenyl]-9H-carbazole, two independent molecules were found in the asymmetric unit with different conformations, showcasing dihedral angles of 49.1° and 84.0° between the carbazole systems. nih.gov This conformational difference highlights the structural flexibility that linking topologies can impart.

The table below details various linking strategies and their impact on the resulting compounds.

Compound/SystemLinking Strategy/BridgeSynthetic MethodKey FeatureApplicationReference
o-, m-CzCzCNortho- and meta-phenyl linkageSuzuki CouplingPositional isomerism affects thermal and photophysical propertiesHost materials for OLEDs rsc.org
Benzodifuran-based star-shaped moleculesCarbazole arms on a benzodifuran coreBuchwald-Hartwig AminationHigh fluorescence quantum yield (up to 100%)Organic Semiconductors nih.gov
AJ201, AJ202, AJ206Tricarbazole donor with BTBT π-bridge and ethynyl (B1212043) linkersMulti-step synthesisEthynyl linker position fine-tunes energy levelsDye-Sensitized Solar Cells nih.gov
9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazolemeta-phenylene bridgeUllmann-type reactionDifferent conformations with varying dihedral anglesN/A nih.govnih.gov

Multi-component System Design with this compound Scaffolds

The robust and versatile nature of the this compound scaffold makes it an excellent building block for the design of complex multi-component systems. These systems are engineered for specific functions by combining the tri-carbazole core with other functional units, leading to materials with synergistic or emergent properties.

One prominent area of application is in organic light-emitting diodes (OLEDs), where tri-carbazole derivatives serve as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. For instance, two carbazole-benzonitrile based bipolar hosts, 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) and its para-isomer (4-CzPB), were designed to improve the efficiency of blue PhOLEDs. rsc.org The design connects the electron-donating carbazole units to an electron-withdrawing benzonitrile (B105546) core through an ether linkage, creating a bipolar host capable of balanced charge transport. rsc.org

In the context of dye-sensitized solar cells (DSCs), the tri-carbazole unit has been employed as a potent electron-donating core in sensitizer (B1316253) dyes. nih.gov In one study, a tricarbazole donor was combined with a benzothiadiazole π-bridge and a phenyl carboxylic acid anchor to create a series of dyes. nih.gov The modular design allowed for systematic tuning of the dye's properties, and when used with a copper-based electrolyte, a power conversion efficiency of up to 10.8% was achieved. nih.gov

Furthermore, the tri-carbazole scaffold has been used to construct hole-transporting materials. The synthesis of tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine was achieved using an Ullmann coupling reaction, creating a star-shaped molecule designed to facilitate efficient hole transport in devices like solid-state DSCs. theaic.org This multi-component approach, where multiple carbazole-based arms are attached to a central triphenylamine (B166846) core, leverages the favorable electronic properties of both components to enhance device performance.

The table below provides examples of multi-component systems based on the this compound scaffold.

System TypeCore ScaffoldAdditional ComponentsDesign PrincipleApplicationReference
Bipolar Host MaterialBenzonitrile3,6-di(carbazol-9-yl) units via phenoxy linkersCombining EDG (carbazole) and EWG (benzonitrile) for balanced charge transportHost for blue PhOLEDs rsc.org
Sensitizer DyeTricarbazole (BTC)Benzothiadiazole (BTBT) π-bridge, phenyl carboxylic acid anchorD-π-A architecture for efficient charge separation and injectionDye-Sensitized Solar Cells nih.gov
Hole Transport MaterialTriphenylamine3,6-diethoxy-9H-carbazole armsStar-shaped architecture for enhanced hole transportSolid-state DSCs theaic.org
A-D-A' Electron Transport MaterialCarbazole (D)1,3,4-oxadiazole (A) and cyano (A') groupsCreating electron-deficient pathways for efficient electron transportElectron Transport Material in OLEDs rsc.org

Electronic Structure and Advanced Theoretical Investigations of 3,6 Di Carbazol 9 Yl 9h Carbazole

Computational Chemistry Approaches for Electronic Structure Elucidation

Time-Dependent DFT (TD-DFT) is subsequently used to predict the electronic absorption spectra and to understand the nature of electronic transitions. nih.govrsc.orgias.ac.in By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the key transitions, such as π→π* and n→π* transitions, that give rise to the observed absorption bands. ias.ac.in For instance, in studies of related carbazole (B46965) derivatives, TD-DFT has been successfully used to correlate theoretical electronic absorption spectra with experimental UV-Vis spectra, showing good agreement. nih.govias.ac.in These computational methods are also instrumental in determining the triplet energies of carbazole-based materials, which is a critical parameter for their application in organic light-emitting diodes (OLEDs). rsc.org

Frontier Molecular Orbital (FMO) analysis, based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding the electronic and optical properties of 3,6-di(carbazol-9-yl)-9H-carbazole. The HOMO and LUMO energy levels, and the resulting energy gap, dictate the charge injection/transport capabilities and the photophysical behavior of the molecule.

Theoretical calculations show a distinct spatial distribution of the HOMO and LUMO. In many carbazole-based systems, the HOMO is localized on the electron-donating carbazole units, while the LUMO is distributed over the π-conjugated framework. nih.gov This separation of FMOs is a key characteristic of donor-acceptor systems and influences the charge transfer properties of the molecule. The energy levels of HOMO and LUMO can be precisely calculated using DFT, and these values are critical for designing materials with appropriate energy level alignment for efficient charge injection and transport in electronic devices.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
6-piperidino-2-triazolylpurine derivative5.25 - 6.042.18 - 3.152.52 - 2.95
2-piperidino-6-triazolylpurine derivative5.25 - 6.042.18 - 3.152.52 - 2.95

Table 1: Representative calculated HOMO, LUMO, and energy gap values for related push-pull purine (B94841) derivatives, illustrating the range of electronic properties achievable through structural modification. nih.gov

The structure of this compound, with its electron-rich carbazole units, is conducive to intramolecular charge transfer (ICT). ntu.edu.sg Upon photoexcitation, an electron can be transferred from a donor part of the molecule (a carbazole moiety) to an acceptor part. This phenomenon is heavily influenced by the molecular geometry and the surrounding solvent environment. ntu.edu.sg

Femtosecond transient absorption spectroscopy is a powerful experimental technique used to observe the dynamics of ICT in real-time. ntu.edu.sg Theoretical studies complement these experiments by providing a detailed picture of the electronic states involved. For related N-arylcarbazole systems, computational models have elucidated the role of a locally excited (LE) state as a precursor to the ICT state. nih.gov The transition from the LE to the ICT state can occur on an ultrafast timescale, often in the picosecond or even sub-picosecond domain. nih.gov The extent of charge transfer and the stability of the ICT state are crucial for applications in fields such as molecular electronics and sensors.

Bandgap Tuning and Electronic Conjugation Effects in this compound Systems

The electronic properties, particularly the HOMO-LUMO gap (bandgap), of this compound can be strategically modified or "tuned." This is achieved by introducing different substituent groups onto the carbazole framework. The manipulation of electron delocalization within these extended π-systems is a key strategy for altering the optical and electronic characteristics of the material. bohrium.com

Introducing electron-donating or electron-withdrawing groups at various positions on the carbazole rings can significantly impact the HOMO and LUMO energy levels, thereby tuning the bandgap. For example, increasing the conjugation length by adding moieties like alkynyl groups can lead to a red shift in the absorption spectra, indicating a smaller bandgap. ias.ac.in Conversely, strategic substitution can also be used to maintain a high triplet energy, which is desirable for host materials in blue phosphorescent OLEDs. rsc.orgnih.gov Studies on 3,6-disubstituted carbazoles have shown that while extending conjugation with phenyl moieties tends to lower the triplet energy, the inherent reduced aromaticity of the five-membered ring in carbazole plays a role in modulating this effect. rsc.orgnih.gov

Spectroscopic Correlations with Electronic Transitions (e.g., UV-Vis spectral analysis)

A strong correlation exists between the electronic transitions predicted by theoretical calculations and the experimentally observed absorption and emission spectra. UV-Vis absorption spectroscopy is a primary tool for characterizing the electronic properties of this compound. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions from the ground state to various excited states.

TD-DFT calculations are instrumental in assigning these absorption bands to specific electronic transitions, such as the π→π* and n→π* transitions. ias.ac.in For example, in various carbazole derivatives, the main absorption bands in the 300-400 nm range are typically assigned to these types of transitions. ias.ac.in The calculated absorption maxima (λmax) from TD-DFT often show good agreement with the experimental data. nih.govias.ac.in Furthermore, the nature of the solvent can influence the position of these bands, a phenomenon that can also be modeled computationally. The fluorescence spectra provide information about the emissive properties of the molecule, and shifts in the emission peaks upon structural modification can be correlated with changes in the electronic structure and the nature of the lowest excited state. ias.ac.in

CompoundExperimental λmax (nm)Theoretical λmax (nm)Type of Transition
Alkynylcarbazole Dyes300-400~330-370π→π* and n→π*

Table 2: A comparison of experimental and theoretical absorption maxima for a series of alkynylcarbazole dyes, demonstrating the predictive power of TD-DFT calculations. ias.ac.in

Photophysical Properties and Excited State Dynamics of 3,6 Di Carbazol 9 Yl 9h Carbazole

Absorption and Emission Characteristics

The interaction of 3,6-di(carbazol-9-yl)-9H-carbazole with light is fundamental to its function. This section explores its absorption and emission profiles, which are key indicators of its electronic structure and potential performance in light-emitting applications.

Analysis of Absorption Maxima and Spectral Band Shifts

The absorption spectrum of this compound is characterized by distinct bands in the ultraviolet region, corresponding to electronic transitions within the molecule. In chloroform (B151607), derivatives of this compound exhibit specific absorption maxima. For instance, 4,4′-(9-nonyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) and its 9-methyl analog show notable absorption bands. researchgate.net When these materials are processed into thin films, a broadening of the absorption bands is often observed, which can be attributed to intermolecular interactions and aggregation in the solid state. researchgate.net

Derivatives bearing electron-withdrawing groups, such as formyl or nitro groups, exhibit a considerable red shift in their absorption maxima. This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influenced by the electronic nature of the substituents.

The introduction of bulky substituents, like tert-butyl groups, can influence the molecular packing and, consequently, the absorption characteristics. For example, 3,6-di-tert-butyl-9H-carbazole derivatives show fluorescence emission in the range of 400-600 nm. researchgate.net

Photoluminescence Emission Spectra and Quantum Yield Determinations

The photoluminescence (PL) of this compound and its derivatives is a critical parameter for their use in light-emitting devices. The emission spectra provide insights into the energy of the excited state and the efficiency of the radiative decay process.

Derivatives of 3,6-diphenyl-9-hexyl-9H-carbazole have shown that the nature of the substituent significantly impacts the emission color and efficiency. For example, a derivative with a 4-formylphenyl group exhibits pure blue emission with a high luminescence quantum yield of 95%, peaking at 450 nm. researchgate.net In contrast, a derivative with a 4-nitrophenyl group emits in the orange region of the visible spectrum, with its maximum at 585 nm. researchgate.net This demonstrates the tunability of the emission properties through chemical modification.

The fluorescence quantum yield, which represents the efficiency of the emission process, can be high for certain derivatives. For instance, some 3,6-di-tert-butyl-9H-carbazole derivatives exhibit high quantum yields. researchgate.net However, the quantum yield can be influenced by the solvent polarity, often decreasing in more polar solvents due to the increased rate of non-radiative decay pathways. nih.gov

Compound DerivativeEmission Maximum (nm)Emission ColorLuminescence Quantum Yield (%)Reference
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole450Blue95 researchgate.net
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole585Orange- researchgate.net

Stokes Shift Analysis and Solvatochromic Effects

The Stokes shift, the difference in energy between the absorption and emission maxima, provides information about the structural relaxation in the excited state. A large Stokes shift is often desirable in applications to minimize self-absorption.

The solvatochromic effect, the change in the spectral position of the absorption or emission bands with solvent polarity, is a key characteristic of molecules with a significant change in dipole moment upon excitation. For push-pull systems based on a 2-(3-boryl-2-thienyl)thiazole π-linker, strong solvatochromic shifts in fluorescence of up to ~4300 cm⁻¹ have been observed, with a corresponding increase in the Stokes shift to values as large as ~5700–5800 cm⁻¹. nih.gov This indicates a more polar excited state compared to the ground state.

The Lippert-Mataga equation is often used to estimate the change in dipole moment between the ground and excited states based on the solvatochromic shifts. nih.gov The fluorescence of some carbazole (B46965) derivatives is influenced by both the polarity and the hydrogen bonding ability of the solvent. nih.gov

Exciton (B1674681) Management and Dynamics

Understanding the behavior of excitons—bound electron-hole pairs—is crucial for optimizing the performance of organic electronic devices. This section explores the energetics and dynamics of singlet and triplet excitons in this compound.

Singlet and Triplet Exciton Energetics (S1 and T1 states)

The energies of the lowest singlet (S1) and triplet (T1) excited states are critical parameters that govern the photophysical properties of a material. A high triplet energy is often required for host materials in phosphorescent organic light-emitting diodes (OLEDs) to ensure efficient energy transfer to the phosphorescent dopant.

Carbazole itself has a relatively high triplet energy. researchgate.net However, substitution at the 3 and 6 positions with phenyl moieties tends to lower the triplet energy compared to the parent carbazole. researchgate.net The triplet energy of carbazole monomers can be around 2.30 eV, while in some dimeric forms, it can be higher. For instance, in 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl, the triplet energy is a key consideration for its use in optoelectronics.

The S1 state of carbazole derivatives exhibits broad excited-state absorption. In some cases, at high exciton densities, bimolecular S1–S1 annihilation can become a dominant process. mdpi.com

CompoundS1 Energy (eV)T1 Energy (eV)Reference
Carbazole monomer~3.542.93 - 3.0 researchgate.net
Carbazole thin film-2.30 researchgate.net

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Mechanisms

In many carbazole derivatives, the T1 state is populated from the S1 state via ISC. The quantum yield of this process can be significant, in some cases reaching 51–56%. mdpi.com The rate of ISC is influenced by the energy gap between the S1 and T1 states (ΔEST). A small ΔEST facilitates both ISC and rISC.

Thermally activated delayed fluorescence (TADF) is a phenomenon that relies on efficient rISC from the T1 state back to the S1 state, followed by fluorescence. This mechanism allows for the harvesting of triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs. Some benzoyl-carbazole derivatives have been shown to exhibit solvent-dependent TADF, which is explained by the stabilization of a charge-transfer S1 state in polar solvents. rsc.org The inversion of S1 and T1 energy levels, while rare, can have significant consequences for the photophysics of a molecule. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate light, thereby significantly enhancing the efficiency of OLEDs. The process involves the reverse intersystem crossing (RISC) of excitons from the lowest triplet state (T₁) to the lowest singlet state (S₁), from which they can radiatively decay.

In carbazole derivatives, TADF is fundamentally governed by the energy difference between the S₁ and T₁ states (the singlet-triplet energy gap, ΔEST). For efficient TADF to occur, this energy gap must be sufficiently small to be overcome by thermal energy at room temperature. The process begins with the electrical excitation of molecules into both singlet (25%) and triplet (75%) excited states. While the singlet excitons can decay radiatively through prompt fluorescence, the triplet excitons must undergo RISC to the singlet state to contribute to light emission. This delayed fluorescence has a longer lifetime than prompt fluorescence.

The rate of reverse intersystem crossing (k_rISC) is a critical parameter and is exponentially dependent on the ΔEST. Therefore, a small ΔEST is a primary requirement for efficient TADF. In many TADF molecules, including numerous carbazole derivatives, this is achieved by designing molecules with distinct electron-donating (D) and electron-accepting (A) moieties that are spatially separated. This separation minimizes the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces the exchange energy and consequently the ΔEST.

For this compound, which consists of three carbazole units linked at the 3, 6, and 9 positions, the structure does not possess a distinct, strong donor-acceptor architecture typically engineered for TADF. However, the electronic coupling between the carbazole units can influence the energy levels of the excited states. The meta-linkages present in this molecule are known to result in higher triplet energies in carbazole compounds researchgate.net. The measured phosphorescence spectrum of TCz1 reveals a high triplet energy of 2.97 eV researchgate.net. While this high triplet energy is beneficial for hosting high-energy emitters, the efficiency of TADF in this specific molecule would depend on the energy of its singlet state and the resulting ΔEST.

The primary strategy for minimizing the singlet-triplet energy gap (ΔEST) in carbazole-based TADF emitters revolves around molecular design to control the spatial overlap of the HOMO and LUMO. A common and effective approach is the donor-acceptor (D-A) concept. By linking an electron-donating carbazole unit to an electron-accepting unit, it is possible to localize the HOMO on the donor and the LUMO on the acceptor. The spatial separation of these orbitals leads to a reduction in the electron exchange energy, which is a major contributor to the ΔEST.

Several specific strategies are employed to achieve this:

Twisted D-A Structures: Introducing steric hindrance between the donor and acceptor moieties forces a twisted conformation. This twisting reduces the π-conjugation and the overlap between the HOMO and LUMO, thereby decreasing the ΔEST.

Bridge Engineering: The nature of the chemical bridge connecting the donor and acceptor units can be modified to control the degree of electronic communication and orbital overlap.

Multi-Donor or Multi-Acceptor Architectures: Employing multiple donor or acceptor units can delocalize the excited states and fine-tune the energy levels to achieve a smaller ΔEST.

Positional Isomerism: The substitution pattern on the carbazole or acceptor core can significantly impact the electronic properties. For instance, meta-linkages in carbazole systems are known to maintain a high triplet energy, which is a desirable feature for blue emitters, while potentially allowing for a small ΔEST depending on the acceptor unit researchgate.net.

While these strategies are well-established for designing new TADF materials, for a molecule like this compound, which has a symmetric structure composed of only carbazole units, the ΔEST is primarily determined by the electronic interactions between these units.

k_r (Radiative decay rate from S₁): The rate of prompt fluorescence. A higher k_r is desirable for bright emission.

k_nr (Non-radiative decay rate from S₁): The rate of internal conversion and other non-emissive pathways from the singlet state. This should be minimized.

k_ISC (Intersystem crossing rate from S₁ to T₁): The rate at which singlet excitons are converted to triplet excitons.

k_rISC (Reverse intersystem crossing rate from T₁ to S₁): The rate of up-conversion of triplet excitons to singlet excitons. This is the key process for TADF and should be as high as possible.

k_p (Radiative decay rate from T₁): The rate of phosphorescence. In most purely organic TADF materials, this is very slow at room temperature.

k_nr,T (Non-radiative decay rate from T₁): The rate of non-emissive decay from the triplet state. This should be minimized to allow for efficient RISC.

The quantum yield of fluorescence (Φ_F) and phosphorescence (Φ_P) can be expressed in terms of these rates. For a molecule to be an efficient TADF emitter, the rate of reverse intersystem crossing (k_rISC) must be significantly faster than the non-radiative decay from the triplet state (k_nr,T). The efficiency of the RISC process is highly dependent on a small ΔEST.

Table 1: Key Photophysical Parameters for TADF Evaluation

ParameterDescriptionDesired Value for Efficient TADF
ΔEST Singlet-Triplet Energy GapSmall (typically < 0.2 eV)
k_r Radiative Decay Rate (Fluorescence)High
k_nr Non-Radiative Decay Rate (Singlet)Low
k_ISC Intersystem Crossing RateModerate to High
k_rISC Reverse Intersystem Crossing RateHigh
k_nr,T Non-Radiative Decay Rate (Triplet)Low

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

The emission properties of fluorophores in the solid state or in aggregates can differ significantly from their behavior in dilute solutions. Two opposing phenomena, Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ), describe these effects.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. The prevailing mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state. In solution, these motions provide non-radiative decay pathways, quenching the fluorescence. In the solid state, the packed environment restricts these motions, closing the non-radiative channels and opening up the radiative decay pathways, thus "switching on" the fluorescence. Carbazole-based molecules have been designed to exhibit AIE, making them promising for various applications, including OLEDs and sensors nih.govnih.govacs.org.

On the other hand, Aggregation-Caused Quenching (ACQ) is a more common phenomenon where fluorescent molecules experience a decrease in emission intensity upon aggregation. This is often due to the formation of non-emissive excimers or aggregates resulting from strong intermolecular π-π stacking interactions. These interactions create new, lower-energy states that decay non-radiatively. Many planar aromatic molecules, including some carbazole derivatives, are prone to ACQ ub.edunih.gov.

For this compound, the planar nature of the carbazole units suggests a propensity for π-π stacking in the solid state. Indeed, studies on similar carbazole structures, such as 3,6-bis(2-phenylethynyl)-9H-carbazole, have shown that they exhibit aggregation-caused quenching ub.edu. This suggests that this compound is also likely to suffer from ACQ in the solid state, which could limit its efficiency in non-doped OLED applications where the emitter is in a high concentration or neat film.

Table 2: Comparison of AIE and ACQ Phenomena

FeatureAggregation-Induced Emission (AIE)Aggregation-Caused Quenching (ACQ)
Emission in Solution Weak or non-emissiveStrong emission
Emission in Aggregate/Solid State Strong emissionWeak or quenched emission
Underlying Mechanism Restriction of Intramolecular Motion (RIM)Formation of non-emissive aggregates (e.g., excimers) via π-π stacking
Molecular Structure Often non-planar, propeller-shaped moleculesOften planar, aromatic molecules

Charge Transport Phenomena in 3,6 Di Carbazol 9 Yl 9h Carbazole Based Materials

Hole Transport Characteristics and Mechanisms

Carbazole-based materials, including TCz, are renowned for their excellent hole-transporting capabilities. iieta.org This property stems from the electron-rich nature of the carbazole (B46965) moiety, which facilitates the movement of positive charge carriers (holes). mdpi.com The nitrogen atom in the carbazole ring possesses a lone pair of electrons that contributes to the aromatic π-system, enhancing its electron-donating character and stabilizing the cationic species formed during hole transport. mdpi.com

The general mechanism of hole transport in these organic materials is a hopping process, where holes jump between adjacent molecules. The efficiency of this process is highly dependent on the energetic alignment of the highest occupied molecular orbitals (HOMO) of neighboring molecules and the spatial overlap between them. In TCz-based materials, the three carbazole units provide multiple pathways for hole hopping, contributing to their high charge carrier mobility. iieta.org

Researchers have synthesized various derivatives of carbazole to optimize their hole transport properties. For instance, creating donor-acceptor (D-A) type structures by substituting carbazole with diphenylamine groups at the 3,6-positions has been shown to produce materials with high hole mobility, ensuring efficient hole transport. rsc.org The introduction of bulky substituents can also influence the intermolecular packing and, consequently, the charge transport characteristics.

Electron Transport Properties and Balancing Charge Carriers

While carbazole derivatives are predominantly known as hole-transporting materials, strategic molecular design can impart electron-transporting properties. The development of materials with balanced hole and electron transport is crucial for enhancing the efficiency of organic light-emitting diodes (OLEDs) and other electronic devices. An imbalance in charge carriers can lead to recombination zones being too close to the electrodes, resulting in efficiency losses.

To achieve efficient electron transport in carbazole-based materials, strong electron-accepting moieties are incorporated into the molecular structure. This creates an acceptor-donor-acceptor (A–D–A′) type architecture. The presence of both electron-donating carbazole and electron-accepting groups, such as 1,3,4-oxadiazole and cyano moieties, can lead to a more pronounced distribution of positive and negative charges, which facilitates electron transport. rsc.org These electron-deficient groups create efficient channels for the movement of electrons. rsc.org

Studies have shown that A–D–A′ type carbazole derivatives can exhibit electron currents that are several orders of magnitude higher than their donor-acceptor (D-A) counterparts and even commercial electron transport materials. rsc.org This demonstrates that with careful molecular engineering, the electron-donating carbazole core can be effectively utilized in the design of efficient electron transport materials. rsc.org

Influence of Molecular Packing and Morphology on Charge Mobility

The arrangement of molecules in the solid state, referred to as molecular packing and morphology, plays a critical role in determining the charge mobility of organic semiconductors. Efficient charge transport relies on close intermolecular contacts and significant orbital overlap between adjacent molecules.

The shape of the molecule also has a strong influence on charge transport. For instance, planar-like molecules have been shown to have significantly higher theoretical hole mobility compared to more spherical molecules. rsc.org Furthermore, the introduction of alkyl chains as substituents can be a strategy to control molecular packing. While enhancing solubility, these chains can also prevent excessive π-aggregation, which can sometimes be detrimental to charge injection and collection efficiency. mdpi.com The dynamic structural fluctuations present at finite temperatures can also impact the charge transport properties, often leading to a reduction in hole mobility. rsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry for redox potentials)

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for characterizing the electronic properties of 3,6-di(carbazol-9-yl)-9H-carbazole-based materials. CV provides valuable information about the redox potentials, which are directly related to the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. These energy levels are crucial for determining the feasibility of charge injection and transport in electronic devices.

The oxidation potential (E_ox) obtained from CV is used to estimate the HOMO level, while the reduction potential (E_red) can be used to determine the LUMO level. The difference between the HOMO and LUMO levels gives the electrochemical band gap. Carbazole derivatives typically exhibit reversible or quasi-reversible oxidation processes, indicating the formation of stable radical cations. researchgate.net For instance, some carbazole-based compounds show two reversible one-electron oxidations, corresponding to the formation of a radical cation and a dication. researchgate.net

The electrochemical behavior is highly dependent on the molecular structure. For example, the introduction of electron-donating or electron-withdrawing substituents can shift the oxidation and reduction potentials. Electron-donating groups will generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups will have the opposite effect. The onset oxidation potential for 3,6-di(2-thienyl)carbazole, for example, is significantly lower than that of other thiophene derivatives due to the electron-donating carbazole unit. nih.gov

Below is a table summarizing the electrochemical data for some carbazole derivatives, illustrating the influence of different substituents on their electronic properties.

CompoundOnset Oxidation Potential (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
3,6-di(2-thienyl)carbazole (DTC)0.88---
3,6-di(fluorene-9)-9-octyl-9H-carbazole--5.34-2.313.03
9-(3,5-Dibromophenyl)-9H-carbazole1.25-5.65-2.253.40
9-(4,4''-Bis(trifluoromethyl)-[1,1':3',1''-terphenyl]-5'-yl)-9H-carbazole1.34-5.74-2.483.26

Note: The values for HOMO, LUMO, and band gap are often calculated from the electrochemical data and can vary depending on the experimental conditions and reference electrode used.

Mixed-Valence Cations and Their Implications

The study of mixed-valence cations in TCz-based systems provides deep insights into the intramolecular charge transfer and electronic coupling between the carbazole units. A mixed-valence compound contains two or more redox-active sites in different oxidation states. In the case of TCz derivatives, chemical or electrochemical oxidation can lead to the formation of radical cations where the positive charge is shared among the carbazole moieties.

These mixed-valence species are classified according to the Robin-Day classification system. Class II compounds exhibit localized charge, where the positive charge resides on one carbazole unit for a longer timescale than molecular vibrations. This results in a characteristic intervalence charge-transfer (IV-CT) band in the near-infrared (NIR) region of the absorption spectrum. Class III compounds, on the other hand, feature a fully delocalized charge distribution over all the redox centers due to strong electronic coupling. aub.edu.lbacs.org

Applications of 3,6 Di Carbazol 9 Yl 9h Carbazole in Advanced Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) as Host Materials and Emitters

The unique electronic properties and high triplet energy of carbazole-based molecules make them exceptional candidates for OLED applications. mdpi.com The 3,6-di(carbazol-9-yl)-9H-carbazole framework, in particular, offers a robust and versatile platform for the development of high-performance host materials and emitters.

Host Materials for Phosphorescent OLEDs (PhOLEDs)

Carbazole (B46965) derivatives are widely utilized as host materials in phosphorescent OLEDs due to their high triplet energy levels and effective hole-transporting capabilities. researchgate.netrsc.org The design of host materials is crucial as they can significantly influence the efficiency of OLEDs. researchgate.net Bipolar host materials, which possess both electron-donating and electron-accepting moieties, are particularly sought after. For instance, carbazole/benzimidazole-based bipolar molecules have demonstrated the potential to be ideal host materials for OLED applications. acs.org

In a study of carbazole-based host materials, a device using a green phosphorescent emitter, Ir(ppy)2(acac), hosted in a carbazole/benzimidazole derivative (p-CbzBiz) achieved a maximum external quantum efficiency (EQE) of 21.8%. acs.org Another investigation into a host material based on 9-[6-(9H-carbazol-9-yl)hexyl]-9H-carbazole (hCP) doped with the same green emitter reported a current efficiency of 15.1 cd·A⁻¹, which was a notable increase compared to the conventional host material CBP. pku.edu.cn These results underscore the potential of carbazole-based structures to enhance the performance of PhOLEDs.

Table 1: Performance of PhOLEDs with Carbazole-Based Host Materials

Host MaterialEmitterMax. EQE (%)Current Efficiency (cd·A⁻¹)
p-CbzBizIr(ppy)₂(acac)21.8-
hCPIr(ppy)₃-15.1

TADF Emitters for High-Efficiency OLEDs (e.g., Deep-Blue Emitters)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. nih.gov Carbazole derivatives are popular electron donors for developing TADF emitters. nih.gov The design of TADF molecules often involves creating a twisted structure between electron donor and acceptor segments to achieve a small energy difference between the lowest singlet and triplet states (ΔEST). nih.govnih.gov

Several studies have demonstrated the use of derivatives of this compound in creating highly efficient deep-blue TADF emitters. For instance, two deep-blue TADF emitters, BO-tCzPhICz and BO-tCzDICz, which use bulky aryl-annulated [3,2-a] carbazole donors, were developed for solution-processed OLEDs. acs.org These devices exhibited deep-blue electroluminescence with CIEy < 0.1 and high external quantum efficiencies of 17.8% and 14.8%, respectively. acs.org

Another approach involved the synthesis of carbazole-π-imidazole derivatives. A non-doped deep-blue OLED using one such derivative achieved a maximum EQE of 4.43% with CIE coordinates of (0.159, 0.080). nih.govnih.gov Furthermore, by replacing carbazole with its more sterically hindered derivative, 1,3,6,8-tetramethyl-carbazole (tMCz), a significant enhancement in performance was observed. The resulting TADF emitter, tMCzPN, when used in an OLED, exhibited an extremely high maximum EQE of 26.0%. nih.gov

Table 2: Performance of OLEDs with Carbazole-Based TADF Emitters

EmitterHostMax. EQE (%)CIE Coordinates (x, y)Emission Color
BO-tCzPhICz-17.8<0.1 (y)Deep-Blue
BO-tCzDICz-14.8<0.1 (y)Deep-Blue
BCzB-PPINon-doped4.43(0.159, 0.080)Deep-Blue
tMCzPN-26.0--
DBA-SAB-25.7(0.144, 0.212)Blue
TDBA-SAF-28.2(0.142, 0.090)Deep-Blue

Emitter-Host Interactions and Device Performance Optimization

For efficient TADF, a small energy difference between the lowest singlet and triplet states (ΔEST) is essential. nih.gov The molecular design of both the emitter and the host, particularly creating twisted electron-donor and acceptor fragments, plays a crucial role in achieving this. nih.gov The steric hindrance between the carbazole donor and the acceptor segments can be enhanced by introducing additional groups, leading to a more twisted structure and improved TADF behavior. nih.gov For example, replacing carbazole with 1,3,6,8-tetramethyl-carbazole (tMCz) in a TADF emitter led to a more twisted molecular structure and a significant improvement in the external quantum efficiency of the OLED. nih.gov

Role in Non-Doped Emissive Layers

Derivatives of this compound have also been successfully employed in non-doped emissive layers of OLEDs. In this architecture, the material itself acts as the emitter without being dispersed in a host matrix. This approach simplifies the device structure and can lead to high-performance devices.

A study on carbazole-π-imidazole derivatives demonstrated their effectiveness as emitters in non-doped OLEDs. nih.gov One of the synthesized compounds, when used as a non-doped emitter, resulted in a deep-blue OLED with a maximum luminance of 11,364 cd/m², a maximum external quantum efficiency (EQE) of 4.43%, and CIE coordinates of (0.159, 0.080). nih.govnih.gov The performance was attributed to the molecule's high photoluminescence quantum yield and suitable thermal stability. nih.gov The use of a t-butyl group on the carbazole unit was found to be more effective in preventing intramolecular charge transfer (ICT) compared to a methoxy (B1213986) group, leading to improved device performance. nih.govnih.gov

Table 3: Performance of a Non-Doped OLED with a Carbazole-π-Imidazole Derivative

EmitterMax. Luminance (cd/m²)Max. EQE (%)CIE Coordinates (x, y)
BCzB-PPI11,3644.43(0.159, 0.080)

Organic Field-Effect Transistors (OFETs)

While the application of this compound and its direct derivatives in Organic Field-Effect Transistors (OFETs) is not as extensively documented in the reviewed literature, the inherent charge-transporting properties of carbazole-based materials suggest their potential in this area. Carbazole derivatives are known for their hole-transport capabilities, which is a fundamental requirement for the active layer in p-type OFETs. researchgate.net Further research is needed to fully explore and characterize the performance of this compound in OFET applications.

Organic Solar Cells (OSCs) and Photovoltaic Applications

Carbazole-based materials are of significant interest as electron-donating materials in organic solar cells. nih.gov Their electron-rich nature, good hole-transport capabilities, and thermal stability make them suitable for use in the active layer of OSCs. nih.gov

A study focused on a new acceptor-donor-acceptor (A-D-A) type small molecule, DI3TCz, which features a carbazole central unit and 1,3-indanedione end groups, for use in organic solar cells. nih.gov The introduction of the strong electron-withdrawing 1,3-indanedione unit resulted in a red-shifted absorption spectrum. nih.gov An optimized device based on a blend of DI3TCz and a fullerene derivative (PC71BM) achieved a power conversion efficiency (PCE) of 6.46%, which was reported as the highest value for carbazole-based small molecule OSCs at the time. nih.gov This high performance was attributed to the material's enhanced light absorption and the formation of a favorable interpenetrating donor-acceptor network morphology, which led to a high fill factor of 0.65. nih.gov

Table 4: Photovoltaic Performance of an OSC with a Carbazole-Based Small Molecule

Donor MoleculeAcceptorVₒc (V)Jₛc (mA cm⁻²)Fill FactorPCE (%)
DI3TCzPC₇₁BM0.9710.400.656.46

Non-linear Optical (NLO) Devices

Derivatives of this compound have demonstrated significant potential for applications in non-linear optical (NLO) devices, which are crucial for technologies like optical switching and signal processing. The NLO properties of these materials stem from their extended π-conjugated systems that facilitate strong two-photon absorption and a high third-order NLO susceptibility.

Research into a closely related derivative, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, has provided valuable insights. du.ac.irdu.ac.ir Using the Z-scan technique with a continuous wave blue diode laser, this compound exhibited saturation in absorption, a phenomenon where the material's absorption decreases at high light intensities. du.ac.irdu.ac.ir Below an incident power of 100mW, a thermal-lensing effect was observed, while at higher powers, diffraction ring patterns emerged due to a significant non-linear optical phase change. du.ac.irdu.ac.ir

Another carbazole derivative, 6-(9H-carbazol-9-yl) hexyl acetate (B1210297), has also been investigated for its third-order NLO properties. Studies revealed a third-order NLO susceptibility (χ(3)) of 1.58 × 10⁻⁸ esu and a two-photon figure of merit (FOM) of 4.55, indicating its promise for all-optical switching applications. researchgate.net The combination of carbazole ligands with nano-silver has been shown to significantly enhance the third-order NLO susceptibility, with one such nanocomposite exhibiting a value of 1.16 × 10⁻¹¹ esu. rsc.org

Table 1: Non-linear Optical Properties of Carbazole Derivatives

CompoundNLO PropertyValueReference
9-hexyl-9H-carbazole-3,6-dicarboxaldehydeNLO EffectThermal-lensing below 100mW, Diffraction rings above 100mW du.ac.irdu.ac.ir
6-(9H-carbazol-9-yl) hexyl acetateThird-order NLO susceptibility (χ(3))1.58 × 10⁻⁸ esu researchgate.net
6-(9H-carbazol-9-yl) hexyl acetateTwo-photon Figure of Merit (FOM)4.55 researchgate.net
(E)-2-(4-([2,2′:6′,2′′-terpyridine]-4′-yl)styryl)-9-hexyl-9H-carbazole-Ag nanocompositeThird-order NLO susceptibility (Re(χ(3)))1.16 × 10⁻¹¹ esu rsc.org
(E)-2-(4-([2,2′:6′,2′′-terpyridine]-4′-yl)styryl)-9-hexyl-9H-carbazole-Ag nanocompositeTwo-photon absorption cross-section (σ)1336.85 GM rsc.org

Electrochromic Devices and Sensor Applications

Polymers derived from this compound are promising materials for electrochromic devices, which change color in response to an electrical potential. These materials offer high contrast, rapid switching times, and tunable colors.

A notable example is the electrochromic device based on poly(2,6-di(9H-carbazol-9-yl)pyridine) (PDiCP) and its copolymers. mdpi.comnih.gov A copolymer of DiCP with cyclopentadithiophene ketone (CPDTK) exhibited a high transmittance change (ΔT) of 39.5% and a coloration efficiency (η) of 184.1 cm²/C at 1037 nm. mdpi.comnih.gov When integrated into an electrochromic device with poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS), the P(DiCP-co-CPDTK)/PEDOT-PSS device displayed multiple colors, from light silverish-yellow at 0.0 V to greyish-blue at 2.0 V, with a high ΔT of 38.2% and an impressive coloration efficiency of 633.8 cm²/C at 635 nm. mdpi.comnih.gov

The electrochemical properties of carbazole-based polymers also make them suitable for sensor applications. Poly(9H-carbazole) has been successfully employed as an organic semiconductor in both enzymatic and non-enzymatic glucose sensors. nih.gov These sensors demonstrated a high sensitivity of 14 μA·cm⁻²·mM⁻¹ and a broad linear detection range up to 5 mM. nih.gov

Table 2: Electrochromic Performance of a P(DiCP-co-CPDTK)/PEDOT-PSS Device mdpi.comnih.gov

Applied Voltage (V)Color
0.0Light Silverish-Yellow
0.7Light Grey
1.3Grey
1.7Light Greyish-Blue
2.0Greyish-Blue

Performance Metrics:

Transmittance Change (ΔT): 38.2% at 635 nm

Coloration Efficiency (η): 633.8 cm²/C at 635 nm

Energy Storage Applications (e.g., Li-Ion Batteries, Supercapacitors)

The redox activity and stability of polymers derived from this compound make them attractive candidates for energy storage applications, including supercapacitors and lithium-ion batteries.

In the realm of supercapacitors, a heterostructured composite of poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid) and TiO₂ nanoparticles has shown remarkable performance as both an anode and a cathode material in a symmetric supercapacitor. rsc.org This binder-free composite electrode exhibited a high specific capacitance of 462.88 F/g and a specific energy of 89.98 Wh/kg. rsc.org Furthermore, it demonstrated excellent cycling stability, retaining 81.7% of its capacitance after 8000 charge/discharge cycles. rsc.org

Carbazole derivatives are also being explored for use in lithium-ion batteries. For instance, 3,6-dicyanocarbazole has been proposed as a redox shuttle to protect Li-ion batteries from overpotential. mdpi.com Additionally, 9-vinyl-9H-carbazole-3,6-dicarbonitrile is being investigated as a monomer for novel polycarbazoles with increased oxidation potentials, making them compatible with high-voltage cathode materials. mdpi.com Another derivative, 9-phenyl-9H-carbazole, has been studied as an overcharge protection additive in LiFePO₄-based lithium-ion batteries. researchgate.net

Table 3: Performance of a Poly(3,6-dithien-2-yl-9H-carbazol-9-yl acetic acid)/TiO₂ Symmetric Supercapacitor rsc.org

ParameterValue
Specific Capacitance (Cspec)462.88 F g⁻¹
Specific Energy (SE)89.98 W h kg⁻¹
Specific Power (SP)266.96 kW kg⁻¹
Capacitance Retention81.7% after 8000 cycles

Material Stability and Morphology for 3,6 Di Carbazol 9 Yl 9h Carbazole Derivatives

Thermal Stability and Degradation Pathways

The thermal stability of carbazole-based materials is a critical factor for their application in organic light-emitting diodes (OLEDs), as it ensures resistance to degradation during both the manufacturing process and the operational lifespan of the device. Thermogravimetric analysis (TGA) is commonly employed to determine the decomposition temperature (T_d), which is the temperature at which the material begins to degrade. For derivatives of 9,3':6',9''-tercarbazole (TCz), a common synonym for 3,6-di(carbazol-9-yl)-9H-carbazole, high thermal stability is a recurring characteristic.

Derivatives incorporating the tercarbazole (TCz) unit exhibit impressive thermal robustness. For example, structural isomers CzPy2TCz and CzPy3TCz, which feature a pyridine (B92270) group attached to the TCz core, show high decomposition temperatures (defined as 5% weight loss). Specifically, CzPy2TCz has a T_d of 456 °C, and CzPy3TCz has a T_d of 361 °C. doi.org This indicates that these materials can withstand significant thermal stress without breaking down. doi.org

Other complex carbazole (B46965) derivatives also demonstrate excellent thermal properties. A bipolar fluorophore incorporating a carbazole moiety, (E)-2-(4-(4-(9H-carbazol-9-yl)styryl)phenyl)-5-(4-(tertbutyl) phenyl)-1,3,4-oxadiazole (CBZ-OXA-IV), has a decomposition temperature of 387 °C. researchgate.net Furthermore, dendrimeric structures built with carbazole units, such as CzDMAC-DPS and DCzDMAC-DPS, show exceptionally high decomposition temperatures of 459 °C and 479 °C, respectively. rsc.org These high values underscore the intrinsic stability of the carbazole framework.

While specific degradation pathways for this compound are not extensively detailed in the available literature, the high decomposition temperatures of its derivatives suggest that the degradation process involves the cleavage of the covalent bonds within the tricyclic carbazole system or the bonds connecting the carbazole units at elevated temperatures.

Table 1: Decomposition Temperatures (T_d) of this compound Derivatives

Compound Decomposition Temperature (T_d) at 5% weight loss (°C)
CzPy2TCz 456
CzPy3TCz 361
CBZ-OXA-IV 387
CzDMAC-DPS 459
DCzDMAC-DPS 479

Data sourced from studies on related derivatives. doi.orgresearchgate.netrsc.org

Film Formation and Processing Techniques

The ability to form uniform, thin films is a prerequisite for the fabrication of high-performance OLEDs and other organic electronic devices. For materials like this compound and its derivatives, solution processing is a highly attractive method due to its potential for low-cost, large-area manufacturing.

Solution processing techniques, such as spin-coating, are frequently used to deposit these materials from a solution onto a substrate. researchgate.net The success of this method hinges on the material's solubility in common organic solvents and its film-forming properties. researchgate.net Research has shown that derivatives of TCz are suitable for solution processing, leading to the formation of high-quality amorphous films. doi.orgresearchgate.net For example, a host material based on a 3,6-disubstituted carbazole was successfully processed into films using spin-coating. researchgate.net

The chemical structure of the carbazole derivative can be modified to enhance its solubility and processability. A patent has indicated that introducing substituents like trialkylsilyl groups into the carbazole structure can improve solubility and facilitate uniform film formation from solution without negatively impacting device performance. google.com The goal is to achieve a bipolar host material that combines good solubility with high thermal stability and excellent film-forming capabilities. researchgate.net The miscible combination of the host material and a dopant must also be thermally stable to maintain the device's structural integrity and performance over time. doi.org

In addition to solution processing, electropolymerization is another technique used to form robust polymer films from carbazole-based monomers directly onto an electrode surface. doi.org This method involves the electrochemical oxidation of the monomer, leading to the formation of a durable and electroactive polymer film.

Polymer Chemistry and Advanced Polycarbazole Derivatives Containing 3,6 Di Carbazol 9 Yl 9h Carbazole Units

Electrochemical Polymerization and Oxidative Polymerization Methods

Electrochemical and chemical oxidative polymerization are two of the most prevalent methods for synthesizing conducting polymers from carbazole-based monomers. mdpi.com These techniques allow for the formation of polymer films directly onto electrode surfaces, which is particularly advantageous for device fabrication. mdpi.com

Electrochemical Polymerization: This method involves the application of an anodic potential to a solution containing the monomer and a supporting electrolyte. mdpi.comnih.gov For carbazole (B46965) derivatives, the polymerization typically proceeds through the formation of a radical cation via a single-electron transfer. mdpi.com Two of these radical cations then couple, followed by the loss of two protons, to form a dimer. This process repeats, leading to the growth of the polymer chain. mdpi.com Polymerization of carbazole monomers generally occurs at the 3 and 6 positions, as the 1 and 8 positions are sterically hindered. mdpi.com

The electropolymerization of monomers containing the 3,6-di(carbazol-9-yl)-9H-carbazole unit can be performed using cyclic voltammetry. mdpi.comnih.gov For instance, the polymerization can be carried out in a solution of dichloromethane (B109758) or acetonitrile (B52724) containing the monomer and a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate. mdpi.comnih.gov The applied potential is cycled between specific limits, leading to the deposition of the polymer film onto the working electrode, which is often an indium tin oxide (ITO) coated glass slide. mdpi.com

Oxidative Polymerization: This chemical method utilizes an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent. mdpi.com For example, the oxidative polymerization of a monomer like 1,3,6,8-tetrakis(4-(9H-carbazol-9-yl) phenyl)pyrene can be achieved by reacting it with FeCl₃ in anhydrous chloroform (B151607) at an elevated temperature. mdpi.com This method allows for the bulk synthesis of the polymer, which can then be processed from solution for various applications.

The general mechanism for the oxidative polymerization of carbazole is similar to the electrochemical route, involving the formation of radical cations that subsequently couple. mdpi.com The choice of oxidant and reaction conditions can influence the molecular weight and properties of the resulting polymer.

Synthesis and Characterization of Poly(this compound)

The synthesis of the homopolymer, poly(this compound), can be achieved through the polymerization methods described above. The resulting polymer possesses a network of interconnected carbazole units, which is responsible for its electronic properties.

Synthesis: The monomer, this compound, can be synthesized through various organic chemistry routes. The subsequent polymerization, either electrochemically or through chemical oxidation, leads to the formation of the homopolymer.

Characterization: The structure and properties of poly(this compound) are elucidated using a variety of analytical techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational modes of the chemical bonds present in the polymer, confirming its successful synthesis. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the polymer, providing information about its conjugation length and band gap. researchgate.net

Molecular Weight Determination:

Gel Permeation Chromatography (GPC): GPC is utilized to determine the weight average molecular weight (Mw) and number average molecular weight (Mn) of the polymer, giving insight into the chain length distribution. researchgate.net

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Electrochemical Characterization:

Cyclic Voltammetry (CV): CV is used to investigate the redox behavior of the polymer, determining its oxidation and reduction potentials. nih.gov This information is crucial for understanding its charge transport properties.

A key characteristic of carbazole-based polymers is their ability to form stable radical cations upon oxidation, which is essential for their function as hole-transporting materials. nih.gov The electrochemical and spectroscopic properties of poly(this compound) are critical indicators of its potential performance in electronic devices.

Copolymers and Blends Featuring this compound Moieties

To fine-tune the properties of polycarbazole-based materials, copolymerization and blending are widely employed strategies. Incorporating this compound moieties into copolymers or blends can enhance their performance in specific applications.

Copolymers: Copolymerization involves the polymerization of two or more different monomers. By incorporating a monomer containing the this compound unit with other monomers possessing complementary properties (e.g., electron-donating or electron-accepting units), the resulting copolymer's electronic and optical properties can be tailored. mdpi.com For example, copolymers have been synthesized from 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole and aromatic dicarboxylic acids or tetracarboxylic dianhydrides to create poly(amide-carbazole)s and poly(imide-carbazole)s, respectively. mdpi.com These copolymers often exhibit good electrochemical and electrochromic properties. mdpi.com

The synthesis of such copolymers can be achieved through various polymerization techniques, including condensation reactions. mdpi.com The ratio of the different monomer units in the copolymer can be varied to optimize its properties for a particular application.

Blends: Blending involves physically mixing two or more polymers. Blending poly(this compound) with other polymers can be a cost-effective way to create materials with desired characteristics. For instance, blending with a polymer that has good electron-transporting properties can lead to a material with balanced charge transport, which is beneficial for organic light-emitting diodes (OLEDs).

The performance of copolymers and blends is highly dependent on the properties of the individual components and their morphology in the solid state. Characterization techniques such as spectroscopy, microscopy, and thermal analysis are essential for understanding the structure-property relationships in these materials.

Performance of Polycarbazole-Based Materials in Electronic Devices

The unique properties of polymers containing this compound units make them promising candidates for a range of electronic devices. Their high hole mobility and thermal stability are particularly advantageous.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, these polymers can function as the hole-transporting layer (HTL) or as the emissive layer. As an HTL, they facilitate the injection and transport of holes from the anode to the emissive layer, improving device efficiency and stability. When used as the emissive layer, their photoluminescent properties can be tuned through copolymerization or by doping with emissive molecules.

Solar Cells: In organic photovoltaics (OPVs), polycarbazole derivatives can be used as the electron-donor material in the active layer, often in a blend with an electron-acceptor material. The broad absorption and good hole-transporting characteristics of these polymers contribute to efficient charge generation and collection.

Electrochromic Devices: The ability of polycarbazole films to change color upon electrochemical oxidation and reduction makes them suitable for use in electrochromic devices, such as smart windows. mdpi.comnih.gov The color change is a result of the different absorption spectra of the neutral and oxidized states of the polymer. mdpi.com For example, an electrochromic device using a copolymer of 2,6-di(9H-carbazol-9-yl)pyridine and cyclopentadithiophene ketone as the anodically coloring layer and PEDOT-PSS as the cathodically coloring layer exhibited multiple colors at different voltages. mdpi.comnih.gov

Other Applications: These materials are also being explored for use in other electronic applications, including field-effect transistors (FETs), sensors, and as host materials for phosphorescent emitters in OLEDs. nih.govrsc.org

The performance of these materials in electronic devices is summarized in the table below, highlighting key parameters.

Device TypeMaterialKey Performance MetricValueReference
Electrochromic DeviceP(DiCP-co-CPDTK)/PEDOT-PSSTransmittance Change (ΔT)38.2% at 635 nm mdpi.comnih.gov
Electrochromic DeviceP(DiCP-co-CPDTK)/PEDOT-PSSColoration Efficiency (η)633.8 cm² C⁻¹ at 635 nm mdpi.comnih.gov
Electrochromic DeviceP(bCmB-co-bTP)/PEDOTTransmittance Change (ΔT)40.7% at 635 nm mdpi.com
Electrochromic DeviceP(bCmB-co-bTP)/PEDOTColoration Efficiency (η)428.4 cm² C⁻¹ at 635 nm mdpi.com

Note: The table presents data for related polycarbazole derivatives to illustrate the performance potential of this class of materials.

Advanced Characterization Techniques for 3,6 Di Carbazol 9 Yl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Tcz and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 3,6-di-tert-butyl-9H-carbazole, characteristic signals appear at 8.117 ppm (singlet, 2H), 7.852 ppm (singlet, 1H), 7.490 ppm (doublet, J = 8.4 Hz, 2H), and 7.346 ppm (doublet, J = 8.4 Hz, 2H). rsc.org The eighteen protons of the tert-butyl groups resonate as a singlet at 1.489 ppm. rsc.org For 3,6-diiodo-9H-carbazole, the proton NMR spectrum in deuterated chloroform (B151607) shows signals at 8.36 ppm (singlet, 2H), 8.14 ppm (broad singlet, 1H, NH), 7.71 ppm (doublet of doublets, 2H), and 7.24 ppm (doublet, 2H). rsc.org The introduction of a vinyl group at the 9-position in 9-vinyl-9H-carbazole-3,6-dicarbonitrile results in characteristic signals in the alkene region of the ¹H NMR spectrum. mdpi.com Specifically, the internal vinyl proton appears at a low field of 7.56 ppm, with the terminal protons at 5.78 and 5.46 ppm. mdpi.com A derivative, 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole, has also been characterized using FTIR spectroscopy. researchgate.net

The ¹³C NMR spectrum of 3,6-diiodo-9H-carbazole displays peaks at 138.53, 134.83, 129.40, 124.58, 112.70, and 82.44 ppm. rsc.org For 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the presence of the vinyl group is confirmed by two new signals at 128.8 and 107.5 ppm in the ¹³C NMR spectrum. mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Carbazole (B46965) Derivatives
CompoundTechniqueSolventChemical Shifts (ppm)Reference
3,6-di-tert-butyl-9H-carbazole¹H NMRCDCl₃8.117 (s, 2H), 7.852 (s, 1H), 7.490 (d, J = 8.4 Hz, 2H), 7.346 (d, J = 8.4 Hz, 2H), 1.489 (s, 18H) rsc.org
3,6-diiodo-9H-carbazole¹H NMRCDCl₃8.36 (s, 2H), 8.14 (br s, 1H), 7.71 (dd, 2H), 7.24 (d, 2H) rsc.org
3,6-diiodo-9H-carbazole¹³C NMRCDCl₃138.53, 134.83, 129.40, 124.58, 112.70, 82.44 rsc.org
9-vinyl-9H-carbazole-3,6-dicarbonitrile¹H NMRDMSO-d₆8.81 (d, 2H), 7.98 (d, 2H), 7.93 (dd, 2H), 7.56 (dd, 1H), 5.78 (dd, 1H), 5.46 (dd, 1H) mdpi.com
9-vinyl-9H-carbazole-3,6-dicarbonitrile¹³C NMRDMSO-d₆141.1, 130.7, 128.8, 126.2, 122.4, 119.5, 112.4, 107.5, 103.6 mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For carbazole derivatives, FT-IR spectra provide valuable information about C-H, N-H, C-N, and other characteristic vibrations.

In the FT-IR spectrum of 2-carbazol-9-ylethylamine, characteristic peaks are observed for the N-H stretch at 3431 cm⁻¹, aliphatic C-H stretches at 2925 and 2854 cm⁻¹, the N-H bend at 1627 cm⁻¹, C=C phenyl vibrations at 1594 and 1484 cm⁻¹, and C-N-C vibrations at 751 and 724 cm⁻¹. rsc.org For 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a strong C≡N stretching vibration is observed at 2224 cm⁻¹, and a well-resolved C=C vibration of the vinyl group appears at 1599 cm⁻¹. mdpi.com The FT-IR spectrum of 3,6-di-tert-pentyl-9H-carbazole shows aromatic C-H stretching at 3046 cm⁻¹, aliphatic C-H stretches at 2961 and 2854 cm⁻¹, aromatic C=C stretching at 1625, 1607, and 1597 cm⁻¹, and aromatic C-N stretching at 1361, 1334, and 1316 cm⁻¹. rsc.org

Mass Spectrometry (MS, ESI-HRMS, LC-MS, TOF-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques such as Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula. For instance, the calculated m/z for C₂₀H₂₅N (3,6-di-tert-butyl-9H-carbazole) is 279.1987, with a found value of 279.235. rsc.org Similarly, for a derivative with the formula C₃₂H₃₃N, the calculated m/z is 431.2613, and the found value is 431.165. rsc.org The molecular ion peak for 3,6-di-tert-butyl-9H-carbazole is observed at m/z 279 in GC-MS analysis. rsc.org

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of Tcz and its derivatives are characterized by intense π-π* transitions in the ultraviolet region.

Derivatives of 3,6-di-tert-butyl-9H-carbazole exhibit fluorescence emission in the range of 400-600 nm. researchgate.net The absorption spectra of carbazole-based dyes, such as those containing aldehyde and cyanoacetic acid groups, show intramolecular charge transfer (ICT) induced peaks in the UV region, typically between 340 and 360 nm. researchgate.net In some cases, broader absorption bands can extend into the visible region, above 400 nm. researchgate.net

Photoluminescence (PL) Spectroscopy (including temperature/excitation power density dependence)

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. The PL spectra reveal information about the excited states and relaxation pathways.

The photoluminescence spectrum of a 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) film shows a red-shifted band when excited at 320 and 350 nm, which is not observed with 270 nm excitation. researchgate.net This suggests the presence of different emissive species or energy transfer processes depending on the excitation wavelength. Some 3,6-di-tert-butyl-9H-carbazole derivatives show bright fluorescence, and the emission wavelength is independent of the excitation wavelength. researchgate.net

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

X-ray diffraction techniques are indispensable for determining the crystal structure and packing of molecules in the solid state. Single-crystal X-ray analysis provides precise atomic coordinates and bond parameters.

The crystal structure of 3,6-diiodo-9H-carbazole has been determined to be orthorhombic with the space group Pbca. researchgate.net The tricyclic aromatic ring system is nearly planar. researchgate.net Single-crystal X-ray diffraction of carbazole-based spectrabase.comhelicenes reveals non-planar structures, which reduces close-packing arrangements. nih.gov In the case of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the molecule resides on a crystallographic twofold axis, and the carbazole ring system is almost planar. nih.gov The crystal packing is influenced by C-H···π interactions. nih.gov

Interactive Data Table: Crystallographic Data for Selected Carbazole Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
3,6-diiodo-9H-carbazoleOrthorhombicPbcaEssentially planar tricyclic aromatic ring system. researchgate.net
Carbazole-based spectrabase.comhelicenes--Non-planar crystal structures reducing close-packing. Moderate π overlap in some cases. nih.gov
9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole--Molecule on a crystallographic twofold axis. Nearly planar carbazole ring system. Packing influenced by C—H···π interactions. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to evaluate the thermal stability and phase transitions of materials.

TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes. For example, a derivative, bis(4-(3,6-bis(3-methoxyphenyl)-9H-carbazol-9-yl)phenyl)diphenylsilane, was found to decompose at temperatures above 300 °C. rsc.org

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of carbazole-based compounds. epstem.net It provides critical insights into their electronic characteristics, including molecular energy levels, redox stability, and potential for polymerization. epstem.netnih.gov This information is fundamental for designing materials for optoelectronic devices. epstem.netresearchgate.net

CV experiments are typically conducted in a three-electrode cell configuration, often comprising a working electrode (e.g., platinum, gold, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺). rsc.org The analysis allows for the determination of key parameters such as oxidation potentials. From the onset oxidation potentials, the Highest Occupied Molecular Orbital (HOMO) energy levels can be calculated, which is a critical factor for assessing the suitability of these materials as hole transporters in electronic devices. epstem.netresearchgate.net

For instance, studies on newly synthesized carbazole derivatives have utilized CV to determine their electrochemical properties. The optimal oxidation of these compounds was observed on a gold disk electrode, which was subsequently used for the calculation of their energy levels. epstem.netresearchgate.net

A study on N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine, a carbazole derivative, revealed its electrochemical behavior through CV. nih.gov The compound demonstrated a reversible double-wave electrochemical oxidation process at potentials below +1.5 V and underwent polymerization at higher potentials. nih.gov The investigation, supported by Electrochemical Impedance Spectroscopy (EIS) and spectroelectrochemistry, suggested an electrooxidation mechanism that proceeds through stable dication and tetracation intermediates formed in two reversible two-electron transfer steps. nih.gov

The electrochemical properties of two different carbazole derivative monomers, IIa and IIIa, were investigated using CV with Au, Gc, and Pt disk electrodes. The data obtained from the Au disk electrode were used to determine their energy levels. researchgate.net

Table 1: Electrochemical Data for Carbazole Derivatives

Compound Onset Oxidation Potential (E_onset) (V) HOMO (eV)
IIa 0.98 -5.40
IIIa 1.15 -5.55

Data sourced from cyclic voltammetry experiments performed in dichloromethane (B109758) with an Au disk working electrode. researchgate.net

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface morphology and topography of thin films made from 3,6-di(carbazol-9-yl)-9H-carbazole and its derivatives at the nanoscale. usu.edumdpi.com The morphology of these films is a critical factor that influences device performance, as features like smoothness, uniformity, and the absence of pinholes are essential for efficient charge transport and device stability. researchgate.net

AFM operates by scanning a sharp tip at the end of a flexible cantilever over the sample surface. The tip-sample interactions cause the cantilever to deflect, which is monitored by a laser beam reflected onto a photodiode, generating a high-resolution topographical map of the surface. mdpi.com This technique can be performed in various environments, including under aqueous conditions, making it highly versatile. mdpi.com

Research on hole-transporting materials (HTMs) for perovskite solar cells has demonstrated the utility of AFM in evaluating the quality of films derived from carbazole-based molecules. researchgate.net While some carbazole derivatives have a high intrinsic crystalline nature that can make it challenging to form smooth films, chemical modification can overcome this. For example, substituting the triazatruxene core with n-hexylcarbazole and 9-phenylcarbazole (B72232) moieties was shown to alter the crystalline nature, resulting in smooth and pinhole-free thin-film morphologies as confirmed by AFM. researchgate.net These improved morphological characteristics led to higher hole mobilities. researchgate.net

Table 2: Morphological Features of HTM Films Observed by AFM

Material Key Morphological Features Impact on Properties
TAT-TY1 Smooth and pinhole-free thin-film morphology Higher hole mobility
TAT-TY2 Smooth and pinhole-free thin-film morphology Higher hole mobility
Spiro-OMeTAD Reference material morphology Baseline for comparison

Based on findings from AFM imaging of various hole-transporting material layers on perovskite films. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Next-Generation TADF Materials with Enhanced Performance and Stability

The quest for highly efficient and stable organic light-emitting diodes (OLEDs) continues to drive the development of new thermally activated delayed fluorescence (TADF) materials. Carbazole (B46965) derivatives, including 3,6-di(carbazol-9-yl)-9H-carbazole, are central to this effort due to their excellent hole-transporting properties and high triplet energies. mdpi.com Future research will likely focus on several key strategies to enhance the performance and stability of TADF emitters based on this carbazole core.

One promising approach involves the strategic substitution of the carbazole unit to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netacs.org By carefully selecting and positioning electron-donating or electron-withdrawing groups, researchers can optimize the energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST), a critical factor for efficient reverse intersystem crossing (RISC). acs.orgnih.gov For instance, introducing bulky substituents can increase the steric hindrance between the donor and acceptor moieties within a TADF molecule, leading to a more twisted structure and a smaller ΔEST. nih.gov This strategy has been successfully demonstrated with 1,3,6,8-tetramethyl-carbazole, which, when used in place of a standard carbazole donor, resulted in a TADF emitter with a maximum external quantum efficiency (EQE) of 26.0%. nih.gov

Another area of focus is the development of TADF materials with improved thermal and morphological stability. mdpi.com The rigid and planar structure of the carbazole unit itself contributes to good thermal stability. researchgate.net However, intermolecular interactions in the solid state can lead to aggregation-caused quenching and device instability. Future designs may incorporate features that prevent such aggregation, such as the introduction of "butterfly" shaped phenothiazine (B1677639) units, which have been shown to restrain the formation of molecular aggregates. researchgate.net

The table below summarizes the performance of some OLEDs based on carbazole derivatives, highlighting the potential for high efficiency.

EmitterHostMax. EQE (%)Emission ColorReference
tMCzPN-26.0- nih.gov
CzPN-5.3- nih.gov
DCzTRZAr derivative4,4'-bis(9H-carbazol-9-yl)biphenyl-Bluish-green researchgate.net
3Ph2CzCzBN-16.6Sky-blue ossila.com

Table 1: Performance of selected OLEDs utilizing carbazole-based TADF emitters.

Exploration of Novel Device Architectures and Integration Strategies

The use of host materials is a key aspect of device architecture. For instance, 4,4'-bis(9H-carbazol-9-yl)biphenyl is a common host for carbazole-based emitters. researchgate.net The compatibility and energy level alignment between the host and the guest (emitter) are critical for efficient energy transfer and high device performance. Researchers are actively investigating new host materials that can further enhance the efficiency and stability of TADF OLEDs.

Furthermore, the integration of these materials into flexible and transparent electronic devices is a growing area of interest. The processability of carbazole-based materials makes them suitable for solution-based fabrication techniques, which are essential for producing low-cost, large-area, and flexible OLEDs. mdpi.com

Multi-Stimuli Responsive Materials Based on this compound

The inherent electroactive nature of the carbazole moiety opens up possibilities for creating materials that respond to multiple external stimuli, such as light, heat, and electrical potential. mdpi.com This emerging field of "smart" materials could see this compound derivatives being used in a variety of applications beyond lighting.

Electrochromism, the phenomenon where a material changes color in response to an applied voltage, is a particularly interesting property of carbazole-based polymers. mdpi.com By incorporating this carbazole unit into polymer chains, it is possible to develop materials for high-contrast electrochromic devices (ECDs), such as smart windows and displays. mdpi.com The ease of functionalization at various positions on the carbazole ring allows for fine-tuning of the electrochromic properties. mdpi.com

Research in this area will likely focus on designing and synthesizing novel polymers that exhibit predictable and reversible changes in their optical and electronic properties in response to specific stimuli. The goal is to create robust and reliable materials for advanced applications in sensing, switching, and information storage.

Advanced Computational Design and Machine Learning in Materials Discovery

The traditional trial-and-error approach to materials discovery is often time-consuming and expensive. rsc.org Advanced computational methods, particularly density functional theory (DFT) and machine learning (ML), are revolutionizing this process. rsc.orgnih.gov These tools can be used to predict the properties of new materials before they are synthesized, significantly accelerating the design and discovery of next-generation materials based on this compound. rsc.orgnih.gov

DFT calculations can provide valuable insights into the electronic structure, energy levels, and excited state properties of potential TADF emitters. acs.org This allows researchers to screen large numbers of candidate molecules and identify those with the most promising characteristics for high performance. acs.org

Machine learning is emerging as a powerful tool to accelerate this screening process even further. nih.govanl.gov By training ML models on existing experimental and computational data, it is possible to predict the properties of new materials with a high degree of accuracy. nih.govcecam.org This data-driven approach can help to identify structure-property relationships and guide the design of new molecules with desired functionalities. nih.govcecam.org The combination of high-throughput screening, DFT, and ML will be instrumental in exploring the vast chemical space of carbazole derivatives and identifying novel materials for a wide range of applications. nih.govtri.global

Sustainable Synthesis and Processing of Carbazole-Based Organic Materials

As the demand for organic electronic materials grows, so does the need for sustainable and environmentally friendly synthesis and processing methods. Future research will increasingly focus on developing "green" chemistry approaches for the production of this compound and its derivatives.

This includes the use of less hazardous solvents, catalysts, and reagents, as well as the development of more energy-efficient reaction conditions. For example, mechanochemistry, which involves reactions in the solid state with minimal or no solvent, has emerged as a promising green alternative to traditional solution-based synthesis. researchgate.net This technique has been successfully applied to the synthesis of N-arylcarbazole derivatives. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,6-di(carbazol-9-yl)-9H-carbazole, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions such as Ullmann coupling or Suzuki-Miyaura coupling to introduce carbazole moieties at the 3- and 6-positions. For example:

  • Bromination of 9H-carbazole at the 3- and 6-positions using Br₂ or N-bromosuccinimide (NBS) under controlled conditions generates 3,6-dibromo-9H-carbazole, a key intermediate .
  • Subsequent C–N coupling with carbazole derivatives (e.g., 9H-carbazole-9-boronic acid) via Pd-catalyzed reactions (e.g., PdCl₂(PPh₃)₂) in tetrahydrofuran (THF) or DMF at 80–100°C yields the target compound .
    Optimization Tips :
  • Use bulky ligands (e.g., PPh₃) to enhance catalytic efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons in carbazole rings appear as doublets or triplets at δ 7.2–8.5 ppm .
  • MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] at m/z 499.2 for C₃₆H₂₂N₃) .
  • FTIR/ATR : Detects functional groups (e.g., N–H stretch at 3420 cm⁻¹, C–C inter-ring vibrations at 1325 cm⁻¹) .
  • UV-Vis and Fluorescence Spectroscopy : Identifies π–π* transitions (λₐᵦₛ ~350 nm) and emission maxima (λₑₘ ~450 nm), critical for optoelectronic applications .

Q. How do substituents at the 3- and 6-positions influence solubility and electronic properties?

  • Electron-Donating Groups (e.g., alkyl chains) : Improve solubility in non-polar solvents (e.g., hexane, toluene) and reduce aggregation. For example, 3,6-dihexyl derivatives exhibit enhanced processability .
  • Electron-Withdrawing Groups (e.g., halogens) : Increase triplet energy (E_T) for thermally activated delayed fluorescence (TADF) in OLEDs. Iodo-substituted derivatives show E_T > 2.8 eV .
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce intermolecular π-stacking, enhancing photoluminescence quantum yield (ΦPL) by up to 64% .

Advanced Research Questions

Q. How can the compound’s charge-transport properties be optimized for OLED applications?

  • Host-Guest Systems : Dope this compound into bipolar host matrices (e.g., CzSi or mCBP) to balance electron/hole mobility. Optimal doping concentrations (~5 vol%) maximize ΦPL and device efficiency .
  • Electropolymerization : Form thin films via cyclic voltammetry (CV) in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte. Adjust scan rates (50–200 mV/s) to control film morphology .

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Density Functional Theory (DFT) : Compare calculated HOMO-LUMO gaps (e.g., B3LYP/6-31G*) with experimental UV-Vis data. Discrepancies often arise from solvatochromic effects or aggregation .
  • Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., reverse intersystem crossing rates) to validate TADF mechanisms .

Q. What strategies improve thermal stability for high-temperature device fabrication?

  • Thermogravimetric Analysis (TGA) : Screen derivatives with decomposition temperatures >400°C. For example, 3,6-diphenyl-9H-carbazole shows TGA stability up to 575°C .
  • Crosslinking : Introduce vinyl or propenyloxy groups (e.g., 3,6-diiodo-9-[(2-propenyloxy)methyl] derivatives) to enable thermal polymerization, enhancing film durability .

Methodological Guidelines

  • Data Contradiction Analysis : Use 2D NMR (COSY, HSQC) to confirm regioselectivity in ambiguous substitution patterns .
  • Crystallography : Refine single-crystal X-ray diffraction data with SHELX software to resolve structural ambiguities (e.g., torsional angles between carbazole planes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,6-di(carbazol-9-yl)-9H-carbazole
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3,6-di(carbazol-9-yl)-9H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.